molecular formula C11H13N B13198745 6,7-dihydro-5H-benzo[7]annulen-2-amine

6,7-dihydro-5H-benzo[7]annulen-2-amine

Katalognummer: B13198745
Molekulargewicht: 159.23 g/mol
InChI-Schlüssel: XJLTYILFBQTSQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-5H-benzo7annulen-2-amine is a chemical compound that belongs to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which can have significant implications in various fields such as medicinal chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-benzo7annulen-2-amine typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzoannulene ring structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of 6,7-dihydro-5H-benzo7annulen-2-amine may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the compound from any by-products .

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-5H-benzo7annulen-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-5H-benzo7

Wirkmechanismus

The mechanism by which 6,7-dihydro-5H-benzo7annulen-2-amine exerts its effects involves its interaction with estrogen receptors. These receptors are ligand-activated transcription factors that regulate gene expression and cellular proliferation. By binding to these receptors, the compound can modulate their activity, leading to the degradation of the receptors and inhibition of estrogen signaling pathways. This mechanism is particularly relevant in the context of breast cancer, where estrogen signaling plays a crucial role .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-amine
  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine

Uniqueness

6,7-Dihydro-5H-benzo7annulen-2-amine is unique due to its specific ring structure and its ability to act as a selective estrogen receptor degrader. This property distinguishes it from other similar compounds, which may not have the same level of efficacy or specificity in targeting estrogen receptors .

Eigenschaften

Molekularformel

C11H13N

Molekulargewicht

159.23 g/mol

IUPAC-Name

8,9-dihydro-7H-benzo[7]annulen-3-amine

InChI

InChI=1S/C11H13N/c12-11-7-6-9-4-2-1-3-5-10(9)8-11/h3,5-8H,1-2,4,12H2

InChI-Schlüssel

XJLTYILFBQTSQR-UHFFFAOYSA-N

Kanonische SMILES

C1CC=CC2=C(C1)C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.